2,4,6-Tribromobiphenyl chemical and physical properties
2,4,6-Tribromobiphenyl chemical and physical properties
[1]
Executive Summary
2,4,6-Tribromobiphenyl (2,4,6-TBB) , designated as PBB 30 in the polybrominated biphenyl congener numbering system, is a halogenated aromatic scaffold of significant relevance in environmental toxicology and organic synthesis. While historically associated with flame retardant mixtures, its current utility in drug development lies in its role as a stable internal standard for lipophilic analyte quantification and as a mechanistic probe for Aryl Hydrocarbon Receptor (AhR) binding studies.
For the medicinal chemist, 2,4,6-TBB represents a sterically congested biaryl system. The bulky bromine atoms at the 2,6-positions force the biphenyl linkage into a twisted, non-planar conformation, preventing free rotation and creating a distinct orthogonal geometry. This structural rigidity makes it a valuable template for designing atropisomeric ligands or studying steric interference in metabolic pathways.
Part 1: Chemical Identity & Physicochemical Profile[2][3]
Nomenclature & Identification
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IUPAC Name: 1,3,5-Tribromo-2-phenylbenzene[1]
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CAS Registry Number: 59080-33-0[1]
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Congener ID: PBB 30
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Molecular Formula: C₁₂H₇Br₃[2]
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Molecular Weight: 390.90 g/mol [1]
Physicochemical Constants
The following data represents validated experimental and predicted values suitable for calculating ADME parameters.
| Property | Value | Context/Notes |
| Physical State | White to off-white crystalline solid | Standard conditions |
| Melting Point | 64 – 66 °C | Sharp melting range indicates high purity |
| Boiling Point | 366.7 °C | Predicted at 760 mmHg; decomposes at high T |
| Density | 1.923 g/cm³ | High density due to heavy halogen content |
| Log Kow | 6.21 | Highly lipophilic; bioaccumulative potential |
| Water Solubility | < 0.01 mg/L (Insoluble) | Hydrophobic; requires organic co-solvent |
| Solubility (Organic) | Soluble in DCM, Hexane, Toluene | Suitable for liquid-liquid extraction (LLE) |
Part 2: Synthesis & Production Protocols
For research and drug development applications requiring high isomeric purity (>98%), the Suzuki-Miyaura Cross-Coupling is the preferred method over classical radical arylation (Gomberg-Bachmann), which suffers from low yields and regioselectivity issues.
Method A: Suzuki-Miyaura Cross-Coupling (Preferred)
This protocol utilizes a palladium-catalyzed coupling between a phenylboronic acid and a sterically hindered tribromo-iodobenzene.[1]
Reaction Scheme: 2,4,6-Tribromo-1-iodobenzene + Phenylboronic acid → 2,4,6-Tribromobiphenyl
Reagents:
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Substrate: 2,4,6-Tribromo-1-iodobenzene (1.0 eq)
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Coupling Partner: Phenylboronic acid (1.2 eq)
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)
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Solvent: Toluene/Ethanol (4:1 ratio)
Step-by-Step Protocol:
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Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon for 15 minutes.
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Dissolution: Add 2,4,6-Tribromo-1-iodobenzene (10 mmol) and Phenylboronic acid (12 mmol) to the flask. Dissolve in degassed Toluene (40 mL) and Ethanol (10 mL).
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Activation: Add the Pd(PPh₃)₄ catalyst (0.5 mmol) rapidly against a counter-flow of Argon. Stir for 5 minutes until the solution turns yellow/orange.
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Basification: Add degassed 2.0 M Na₂CO₃ (15 mL) via syringe.
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Reflux: Heat the mixture to vigorous reflux (approx. 90°C) for 12–16 hours. Monitor reaction progress via TLC (Hexane eluent); the starting iodide (Rf ~0.6) should disappear.
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Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute filtrate with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).
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Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from hot Ethanol to yield white needles.
Method B: Gomberg-Bachmann Arylation (Classical)
Note: This method is cited for historical context or when boronic acids are unavailable. It relies on the homolytic aromatic substitution of benzene.
Protocol Summary:
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Diazotize 2,4,6-tribromoaniline using sodium nitrite and HCl at 0–5°C.
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Add the cold diazonium salt solution dropwise to a mixture of Benzene (excess) and 10% NaOH.
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The aryl radical generated in situ attacks the benzene ring.
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Yield Warning: Yields are typically low (<40%) due to side reactions (azo coupling, tar formation).
Part 3: Analytical Characterization[2][3]
Nuclear Magnetic Resonance (NMR)
The symmetry of the 2,4,6-substituted ring provides a distinct diagnostic signal.
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¹H NMR (400 MHz, CDCl₃):
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δ 7.78 ppm (s, 2H): Represents the protons at positions 3 and 5 on the tribromo-ring. The singlet arises because these protons are chemically equivalent and isolated from coupling partners by the bromine atoms.
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δ 7.35 – 7.50 ppm (m, 5H): Represents the protons on the unsubstituted phenyl ring (positions 2', 3', 4', 5', 6').
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Interpretation: The lack of splitting for the 7.78 ppm signal is the primary confirmation of the symmetric 2,4,6-substitution pattern.
Mass Spectrometry (GC-MS)[2][3][7]
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Ionization: Electron Impact (EI, 70 eV).
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Molecular Ion (M⁺): The cluster appears at m/z 388, 390, 392, 394 .
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Isotope Pattern: The presence of three bromine atoms creates a characteristic "tetrad" pattern with intensities approx 1 : 3 : 3 : 1 .
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Fragmentation:
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M - Br: Loss of one bromine atom (m/z ~311 cluster).
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M - 2Br: Loss of two bromines (m/z ~232 cluster).
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m/z 152: Biphenyl radical cation (characteristic of the core skeleton).
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Part 4: Biological & Toxicological Context
Aryl Hydrocarbon Receptor (AhR) Activation
Like many planar and near-planar halogenated aromatics, 2,4,6-TBB interacts with the AhR, a cytosolic transcription factor. However, the ortho-substitution (2,6-Br) induces a twist angle of ~90° between the rings.
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Mechanism: This non-planar conformation significantly reduces its affinity for the AhR compared to coplanar congeners (like 3,3',4,4'-TBB).
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Implication: In drug screening, 2,4,6-TBB serves as a negative control or low-affinity ligand to distinguish between conformation-dependent toxicity pathways.
Safety & Handling
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Hazard: PBBs are persistent organic pollutants (POPs). Suspected carcinogen and endocrine disruptor.
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PPE: Nitrile gloves (double-gloving recommended), lab coat, and P100 respiratory protection if handling powder.
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Disposal: Must be disposed of as halogenated organic waste. Do not release into drains.
Part 5: Visualizations
Figure 1: Synthesis Workflow (Suzuki Coupling)
Caption: Optimized Suzuki-Miyaura coupling pathway for the regioselective synthesis of 2,4,6-Tribromobiphenyl.
Figure 2: Analytical Identification Logic
Caption: Multi-modal analytical decision tree for confirming the identity of 2,4,6-TBB in complex matrices.
References
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Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Polybrominated Biphenyls (PBBs). Centers for Disease Control and Prevention. Retrieved from [Link]
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Pratsch, G., et al. (2012).[3] The Gomberg-Bachmann Reaction for the Arylation of Anilines.[4][5][3] Chemistry – A European Journal. Retrieved from [Link]
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Toxin and Toxin Target Database (T3DB). (2024). 2,4,6-Tribromobiphenyl Entry T3D1963. Retrieved from [Link]
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National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Brominated Biphenyls. Retrieved from [Link]
Sources
- 1. QSPR Modeling of Bioconcentration Factors of Nonionic Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polybrominated biphenyls (EHC 152, 1994) [inchem.org]
- 3. The Gomberg-Bachmann reaction for the arylation of anilines with aryl diazotates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
